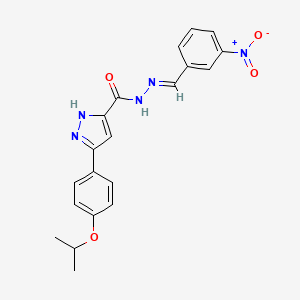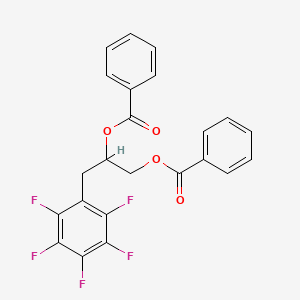
2-((2Z)-4-(4-methoxyphenyl)-5-methyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl)ethyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2Z)-4-(4-methoxyphenyl)-5-methyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl)ethyl benzoate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2Z)-4-(4-methoxyphenyl)-5-methyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl)ethyl benzoate typically involves multiple steps. One common method includes the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetophenone to form the thiazole ring. The final step involves esterification with benzoic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((2Z)-4-(4-methoxyphenyl)-5-methyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl)ethyl benzoate can undergo various chemical reactions including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
2-((2Z)-4-(4-methoxyphenyl)-5-methyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl)ethyl benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((2Z)-4-(4-methoxyphenyl)-5-methyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl)ethyl benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The methoxy and imine groups can also participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenyl thiazole derivatives: Similar in structure but may have different substituents on the thiazole ring.
Phenylthiazole esters: Differ in the ester group attached to the thiazole ring.
Uniqueness
2-((2Z)-4-(4-methoxyphenyl)-5-methyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl)ethyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility and potential for hydrogen bonding, while the benzoate ester provides a site for further chemical modification.
Properties
Molecular Formula |
C26H24N2O3S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)-5-methyl-2-phenylimino-1,3-thiazol-3-yl]ethyl benzoate |
InChI |
InChI=1S/C26H24N2O3S/c1-19-24(20-13-15-23(30-2)16-14-20)28(26(32-19)27-22-11-7-4-8-12-22)17-18-31-25(29)21-9-5-3-6-10-21/h3-16H,17-18H2,1-2H3 |
InChI Key |
LLKIWLMMKVRGMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=NC2=CC=CC=C2)S1)CCOC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-4-(4-chlorophenyl)-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-methylaniline](/img/structure/B11985705.png)

![4-[5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-2-YL]phenyl methyl ether](/img/structure/B11985724.png)
![[2-(3,4-Dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone](/img/structure/B11985730.png)
![(2E)-2-(2,4-dichlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11985737.png)
![2-[9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl methyl ether](/img/structure/B11985738.png)
![N-(4-fluorophenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11985742.png)
![(5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11985759.png)

![7,9-Dichloro-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11985778.png)


![Ethyl 7-benzoyl-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11985797.png)
![(2E)-2-[(2E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11985801.png)
